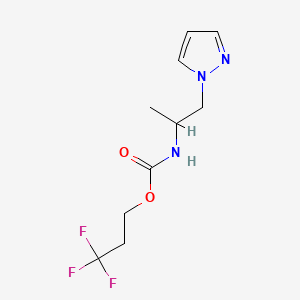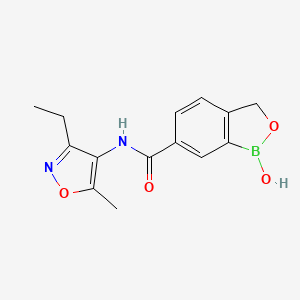
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a carbamate derivative that is commonly used as a reagent in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a critical role in tumor growth and progression. By inhibiting CAIX, this compound can effectively suppress tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit CAIX activity and induce apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate in laboratory experiments is its high yield and purity, which makes it an ideal reagent for organic synthesis. However, this compound is highly reactive and requires careful handling to prevent accidental exposure. Additionally, this compound is relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate. One area of interest is the development of this compound-based radioligands for imaging studies in PET and SPECT. Another potential direction is the investigation of this compound as a potential therapeutic agent for various disease conditions, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate involves the reaction of 3,3,3-trifluoropropyl isocyanate with 1-(2-hydroxyethyl)pyrazole in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been investigated for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
IUPAC Name |
3,3,3-trifluoropropyl N-(1-pyrazol-1-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-8(7-16-5-2-4-14-16)15-9(17)18-6-3-10(11,12)13/h2,4-5,8H,3,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITBLKTXYXSWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)

![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)
![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
